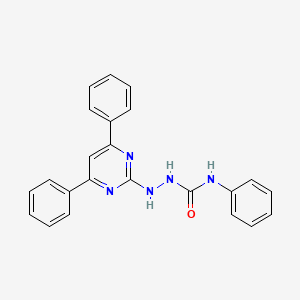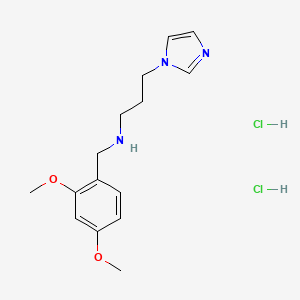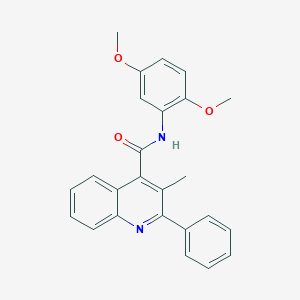
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBP is a piperidine-based compound that has been synthesized through a multi-step process involving several chemical reactions. The purpose of
Aplicaciones Científicas De Investigación
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has shown potential therapeutic applications in several areas of research. Its most promising application is in the treatment of addiction. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol. It has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action involves the modulation of dopamine and glutamate neurotransmission, which are both involved in the development and maintenance of addiction.
Mecanismo De Acción
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action involves the modulation of dopamine and glutamate neurotransmission. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and a negative allosteric modulator of the dopamine D2 receptor. These actions result in a decrease in dopamine release and an increase in glutamate release, which reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been shown to reduce the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol. N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's effects on dopamine and glutamate neurotransmission have also been shown to have potential therapeutic applications in other areas, including schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a highly selective compound that has been optimized for use in animal models of addiction. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective compound for research purposes. However, N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's effects on dopamine and glutamate neurotransmission are complex, which can make it challenging to interpret results in lab experiments. Additionally, N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's potential therapeutic applications are still being explored, which means that more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide research. One area of research is the development of more selective compounds that target specific neurotransmitter systems. Another area of research is the exploration of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's potential therapeutic applications in other areas, including schizophrenia and Parkinson's disease. Additionally, more research is needed to fully understand N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's mechanism of action and its effects on dopamine and glutamate neurotransmission. Ultimately, these research directions will help to further our understanding of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-pyridinecarboxaldehyde and isobutyraldehyde to form N-isobutyl-4-pyridinecarboxaldehyde. This intermediate product is then reacted with piperidine to form N-isobutyl-1-(4-pyridinylmethyl)piperidine. The final step involves the reaction of N-isobutyl-1-(4-pyridinylmethyl)piperidine with 3-isocyanato-propionic acid to form N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The synthesis process has been optimized to produce high yields of pure N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17(2)14-23-21(26)19-4-3-11-25(16-19)20-7-12-24(13-8-20)15-18-5-9-22-10-6-18/h5-6,9-10,17,19-20H,3-4,7-8,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXYNRBEVZGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6004185.png)

![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)

![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6004274.png)